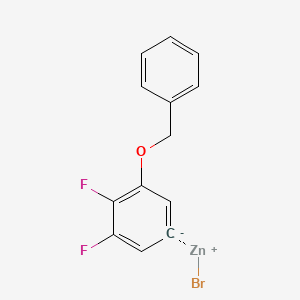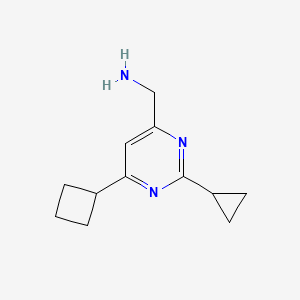
(2-t-Butoxy-5-fluorophenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-tert-butoxy-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the tert-butoxy and fluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butoxy-5-fluorophenyl)zinc bromide typically involves the reaction of (2-tert-butoxy-5-fluorophenyl)magnesium bromide with zinc chloride in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(2−tert−butoxy−5−fluorophenyl)MgBr+ZnCl2→(2−tert−butoxy−5−fluorophenyl)ZnBr+MgCl2
Industrial Production Methods
In industrial settings, the production of (2-tert-butoxy-5-fluorophenyl)zinc bromide is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time, along with the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(2-tert-butoxy-5-fluorophenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are often used as catalysts.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry
In chemistry, (2-tert-butoxy-5-fluorophenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of aromatic and heteroaromatic compounds.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize bioactive molecules and drug candidates. Its reactivity and selectivity enable the formation of specific molecular architectures that are crucial for biological activity.
Industry
In the industrial sector, (2-tert-butoxy-5-fluorophenyl)zinc bromide is used in the production of advanced materials, including polymers and electronic materials. Its role in cross-coupling reactions facilitates the synthesis of monomers and oligomers with desired properties.
Mechanism of Action
The mechanism by which (2-tert-butoxy-5-fluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of a palladium-aryl complex. Subsequent reductive elimination releases the desired biaryl product and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- (2-tert-butoxy-2-oxo-ethyl)zinc bromide
- (2-ethoxy-2-oxo-ethyl)zinc bromide
Uniqueness
Compared to similar compounds, (2-tert-butoxy-5-fluorophenyl)zinc bromide offers unique reactivity due to the presence of the fluorine atom and the tert-butoxy group. These substituents enhance its nucleophilicity and stability, making it a more versatile reagent in organic synthesis.
Properties
Molecular Formula |
C10H12BrFOZn |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-4-[(2-methylpropan-2-yl)oxy]benzene-5-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-10(2,3)12-9-6-4-8(11)5-7-9;;/h4-6H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
BCODBYJNRBDQMC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC1=[C-]C=C(C=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)



![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)

![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)



